Cas no 1804066-71-4 (3-Bromo-2-(2-oxopropyl)benzoic acid)
3-Bromo-2-(2-oxopropyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-(2-oxopropyl)benzoic acid
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- Inchi: 1S/C10H9BrO3/c1-6(12)5-8-7(10(13)14)3-2-4-9(8)11/h2-4H,5H2,1H3,(H,13,14)
- InChI Key: VHMPLBMCMRSRSC-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(=O)O)=C1CC(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 240
- XLogP3: 1.8
- Topological Polar Surface Area: 54.4
3-Bromo-2-(2-oxopropyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013014107-250mg |
3-Bromo-2-(2-oxopropyl)benzoic acid |
1804066-71-4 | 97% | 250mg |
489.60 USD | 2021-06-25 | |
| Alichem | A013014107-500mg |
3-Bromo-2-(2-oxopropyl)benzoic acid |
1804066-71-4 | 97% | 500mg |
847.60 USD | 2021-06-25 | |
| Alichem | A013014107-1g |
3-Bromo-2-(2-oxopropyl)benzoic acid |
1804066-71-4 | 97% | 1g |
1,549.60 USD | 2021-06-25 |
3-Bromo-2-(2-oxopropyl)benzoic acid Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 3-Bromo-2-(2-oxopropyl)benzoic acid
3-Bromo-2-(2-oxopropyl)benzoic acid (CAS No. 1804066-71-4): A Comprehensive Overview of Properties and Applications
3-Bromo-2-(2-oxopropyl)benzoic acid (CAS No. 1804066-71-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This brominated benzoic acid derivative features a unique molecular structure combining a benzene ring, carboxylic acid group, and oxopropyl moiety, making it valuable for various synthetic applications. Researchers particularly value this compound for its role as a building block in organic synthesis and its potential in drug discovery programs.
The compound's molecular formula, C10H9BrO3, indicates its moderate molecular weight of approximately 257.08 g/mol. The presence of both electron-withdrawing groups (bromo and carbonyl) and electron-donating groups (carboxylic acid) creates interesting electronic properties that influence its reactivity patterns. These characteristics make 3-Bromo-2-(2-oxopropyl)benzoic acid particularly useful in Pd-catalyzed coupling reactions, which are currently trending in medicinal chemistry research for developing novel therapeutic agents.
In pharmaceutical applications, this compound serves as a crucial intermediate for API synthesis. Recent literature highlights its use in developing small molecule inhibitors targeting various disease pathways. The ketone functionality at the 2-position allows for further derivatization through nucleophilic addition reactions, while the carboxylic acid group enables salt formation or esterification – features highly sought after in modern drug design strategies. These properties align well with current industry focus on targeted therapies and personalized medicine approaches.
The synthetic utility of 3-Bromo-2-(2-oxopropyl)benzoic acid extends beyond pharmaceuticals. In material science, researchers are exploring its potential as a precursor for functionalized polymers and coordination complexes. The compound's ability to participate in cross-coupling reactions makes it valuable for creating novel organic electronic materials, particularly in the development of OLED components – a rapidly growing sector in display technology.
From a commercial perspective, demand for 3-Bromo-2-(2-oxopropyl)benzoic acid has steadily increased due to expanding research in bioconjugation techniques and proteolysis-targeting chimeras (PROTACs). Market analysis shows particular interest from contract research organizations and academic laboratories focusing on kinase inhibitor development. The compound's stability under various conditions and relatively straightforward purification process contribute to its growing popularity among synthetic chemists.
Quality control of 3-Bromo-2-(2-oxopropyl)benzoic acid typically involves analytical techniques such as HPLC purity analysis, 1H/13C NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent requirements of pharmaceutical applications, where even minor impurities can significantly impact research outcomes. Current good manufacturing practices (cGMP) are increasingly being applied to such fine chemicals, reflecting the compound's importance in preclinical research.
Environmental and safety considerations for handling 3-Bromo-2-(2-oxopropyl)benzoic acid follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety goggles is recommended. The compound's biodegradability profile and ecotoxicological data are subjects of ongoing research, particularly in light of growing regulatory focus on green chemistry principles.
Future research directions for 3-Bromo-2-(2-oxopropyl)benzoic acid include exploring its potential in click chemistry applications and as a scaffold for metal-organic frameworks (MOFs). The compound's versatility positions it well for emerging technologies in catalysis and molecular recognition systems. Additionally, its potential role in developing antibody-drug conjugates (ADCs) – a hot topic in oncology research – warrants further investigation.
For researchers sourcing 3-Bromo-2-(2-oxopropyl)benzoic acid, important considerations include batch-to-batch consistency, certificate of analysis availability, and supplier reliability. The compound is typically available in research quantities from specialty chemical providers, with purity grades ranging from 95% to 98% for most laboratory applications. Proper storage conditions (typically cool, dry environments) help maintain the compound's stability over extended periods.
In conclusion, 3-Bromo-2-(2-oxopropyl)benzoic acid (CAS No. 1804066-71-4) represents a valuable tool in modern chemical research, with applications spanning pharmaceutical development, material science, and beyond. Its unique structural features and synthetic versatility continue to make it a compound of interest in both academic and industrial settings. As research trends evolve toward more complex molecular architectures and targeted therapeutic approaches, the importance of such multifunctional building blocks is likely to grow significantly in the coming years.
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